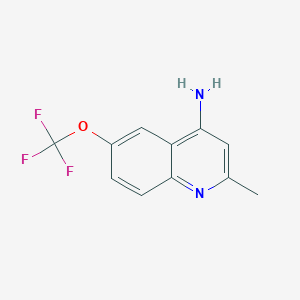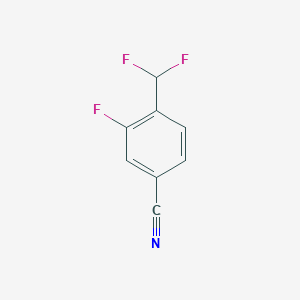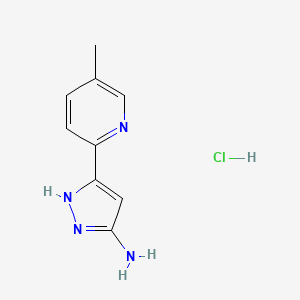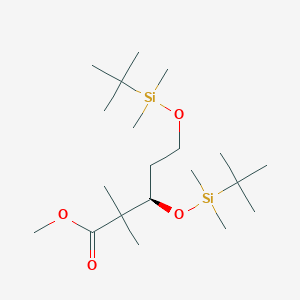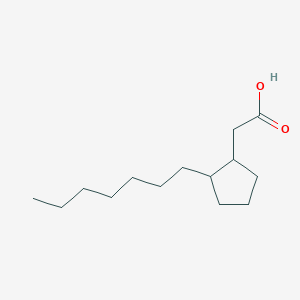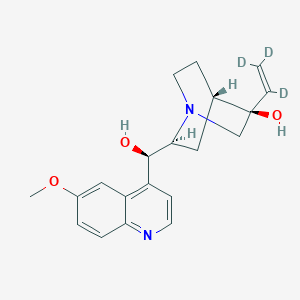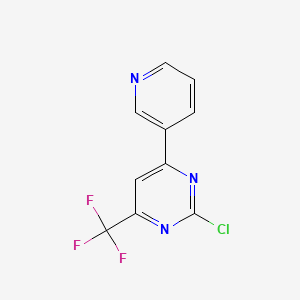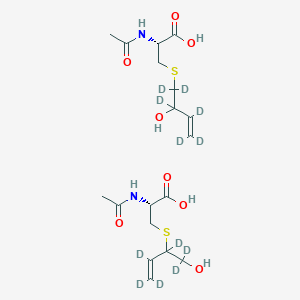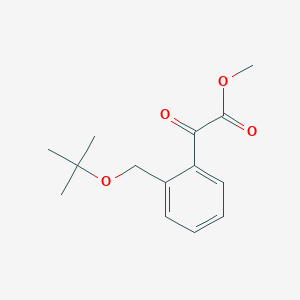![molecular formula C13H18N6 B13713626 2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine](/img/structure/B13713626.png)
2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD32220299” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and potential uses in various scientific fields. This compound has garnered attention due to its distinctive characteristics and the potential it holds for future research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32220299” involves a series of chemical reactions under controlled conditions. The exact synthetic route may vary, but typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions.
Reaction Conditions: These reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: The resulting product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of “MFCD32220299” is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high purity standards. The industrial process may also include additional steps for quality control and environmental safety.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD32220299” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often employed.
Substitution Reactions: These reactions typically involve reagents like halogens or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products.
Applications De Recherche Scientifique
“MFCD32220299” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mécanisme D'action
“MFCD32220299” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar functional groups. The comparison can be based on factors such as:
Chemical Structure: Differences in molecular structure and functional groups.
Reactivity: Variations in reactivity and types of chemical reactions.
Comparaison Avec Des Composés Similaires
- Compound A
- Compound B
- Compound C
These similar compounds provide a basis for understanding the unique properties and potential of “MFCD32220299” in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C13H18N6 |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
2-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C13H18N6/c1-18-6-3-11(4-7-18)19-9-10(8-16-19)13-15-5-2-12(14)17-13/h2,5,8-9,11H,3-4,6-7H2,1H3,(H2,14,15,17) |
Clé InChI |
FQJBDVBQXWDLMC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)N2C=C(C=N2)C3=NC=CC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



